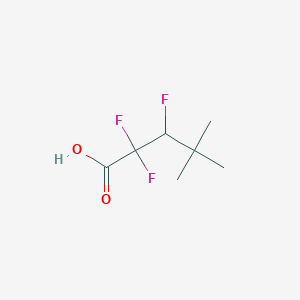

2,2,3-Trifluoro-4,4-dimethylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11F3O2 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2,2,3-trifluoro-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H11F3O2/c1-6(2,3)4(8)7(9,10)5(11)12/h4H,1-3H3,(H,11,12) |

InChI Key |

FRNMNJFGFFDFLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(C(=O)O)(F)F)F |

Origin of Product |

United States |

Contextualization of 2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid Within Contemporary Organofluorine Chemistry Research

The Strategic Significance of Fluorinated Carboxylic Acids in Modern Organic Synthesis and Advanced Materials Research

Fluorinated carboxylic acids are a cornerstone of modern chemistry, serving as powerful building blocks in organic synthesis and advanced materials research. rsc.orgbrighton.ac.uk The introduction of fluorine atoms into organic molecules, a process known as fluorination, can profoundly alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance a molecule's thermal stability, lipophilicity, and metabolic resistance. researchgate.netchemrxiv.org

In the pharmaceutical and agrochemical industries, these properties are leveraged to improve the efficacy, bioavailability, and stability of active compounds. numberanalytics.comresearchgate.nethokudai.ac.jp Carboxylic acids, in general, are one of the most fundamental functional groups in organic chemistry, present in a vast number of pharmaceuticals and natural products. chemrxiv.orgresearch-in-germany.org The combination of a carboxylic acid group with fluorine atoms creates a versatile scaffold for designing new drugs and specialized chemicals. hokudai.ac.jp

Furthermore, fluorinated carboxylic acids are of significant commercial interest due to their unique surface activity. researchgate.net They can dramatically lower the surface tension of aqueous solutions, a property utilized in the formulation of surfactants and coatings. researchgate.net In materials science, these compounds are used to create self-assembled monolayers and functional polymers, demonstrating their role in developing advanced materials with tailored properties. rsc.orghokudai.ac.jp

Historical Evolution of Halogenated Alkanoic Acid Chemistry and Associated Academic Discoveries

The chemistry of halogenated alkanoic acids has a rich history marked by the discovery of foundational synthetic reactions. These discoveries provided the tools to create and modify this important class of compounds.

One of the earliest relevant transformations is the haloform reaction, discovered in 1822. nih.gov This reaction enables the synthesis of carboxylic acids from methyl ketones through a process of exhaustive alpha-halogenation followed by cleavage, effectively using a methyl group as a masked leaving group. nih.gov Another pivotal moment came in 1861 when Alexander Borodin reported the first halodecarboxylation reaction, where he treated silver salts of valeric and butyric acids with bromine to produce brominated derivatives. nih.gov This work was later systemized by Hunsdiecker, and the reaction, which converts carboxylic acids into organic halides one carbon shorter, became a fundamental transformation. nih.govacs.org

In 1881, the Hell–Volhard–Zelinski (HVZ) reaction was developed, providing a method for the specific bromination of carboxylic acids at the alpha-position (the carbon atom adjacent to the carboxyl group). chemistrysteps.com This reaction proceeds by first converting the carboxylic acid into an acid bromide, which can then be halogenated. chemistrysteps.com For nearly a century, this method was the standard for alpha-halogenation until more efficient methods for chlorination and iodination were established. chemistrysteps.com

| Year | Discovery | Significance |

|---|---|---|

| 1822 | Haloform Reaction | Enabled the synthesis of carboxylic acids from methyl ketones via halogenation. nih.gov |

| 1861 | Borodin's Halodecarboxylation | First demonstration of converting a carboxylic acid salt to an organic halide. nih.gov |

| 1881 | Hell–Volhard–Zelinski (HVZ) Reaction | Provided a reliable method for the α-halogenation of carboxylic acids. chemistrysteps.com |

Current Research Trajectories and Academic Interest Pertaining to Per- and Polyfluorinated Carboxylic Acids

Contemporary research on fluorinated carboxylic acids is largely driven by the environmental and health concerns surrounding per- and polyfluoroalkyl substances (PFAS). nih.gov Long-chain perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), are highly persistent in the environment, bioaccumulative, and have been linked to adverse health effects. nih.govnih.goveurekalert.org

This has led to several major research trajectories:

Environmental Fate and Regulation: A significant area of focus is on monitoring the presence of PFAS in the environment, understanding their transport, and informing regulation. nih.govresearchgate.net This has spurred a global phase-out of long-chain PFCAs and a shift toward shorter-chain alternatives and other replacement chemistries, such as perfluoroalkyl ether carboxylic acids (PFECAs). mdpi.comacs.org

Degradation and Remediation: Due to the exceptional stability of the carbon-fluorine bond, the degradation of PFCAs is a major scientific challenge. eurekalert.orgresearchgate.net Current research is intensely focused on developing new and efficient degradation technologies. morressier.com Recent breakthroughs include methods for mineralizing PFCAs under relatively mild, low-temperature conditions, offering promising avenues for remediation. eurekalert.org Additionally, studies are exploring microbial defluorination as a potential bioremediation strategy, particularly for unsaturated and branched fluorinated acids. nih.govacs.org

Toxicology and Biological Effects: There is ongoing academic interest in understanding the biological mechanisms of PFCA toxicity. nih.gov Research investigates how these compounds interact with cellular systems, for instance, by altering the expression of genes involved in metabolism and transport. nih.gov

Advanced Synthetic Methods: On the synthetic chemistry front, researchers are developing more efficient and selective ways to create fluorinated molecules. A cutting-edge area is the direct C-H fluorination of carboxylic acids, which allows for the introduction of fluorine atoms into a molecule without requiring pre-existing functional groups, representing a more atom-economical approach. chemrxiv.orgresearch-in-germany.org

Advanced Synthetic Methodologies for 2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid

Strategic Fluorination Approaches for Constructing the 2,2,3-Trifluoro Moiety

The creation of the C(2,2,3)F3 motif necessitates robust fluorination methods. Key strategies involve the direct introduction of fluorine onto a pre-formed carbon skeleton or the use of fluorine-containing building blocks. The challenge lies in achieving controlled, successive fluorination at adjacent carbon atoms.

Regioselective and Stereoselective Direct Fluorination Techniques (e.g., Electrophilic, Nucleophilic, Radical-Mediated)

Direct fluorination techniques are among the most common approaches for forming carbon-fluorine bonds. These methods can be broadly categorized as electrophilic, nucleophilic, and radical-mediated, each with distinct mechanisms, reagents, and applications suitable for constructing the target trifluoro moiety.

Electrophilic Fluorination involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+"). These are particularly effective for the fluorination of electron-rich species like enolates, enol ethers, or alkenes. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. wikipedia.orgalfa-chemistry.com For a precursor like 4,4-dimethyl-α,β-unsaturated pentanoic ester, electrophilic fluorination could potentially be used to install the first fluorine atom at the α-position. nih.govorganic-chemistry.org

Nucleophilic Fluorination utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group via an SN2 mechanism or to open strained rings like epoxides. alfa-chemistry.com This is a powerful method for stereospecific C-F bond formation. A plausible strategy for synthesizing the target molecule could involve a precursor with leaving groups (e.g., hydroxyls, halides) at the C2 and C3 positions. For instance, a regio- and stereospecific hydrogen fluoride ring-opening of a suitable allylic epoxide could introduce the first fluorine, followed by subsequent conversions of other functional groups. nih.govnih.govacs.orgacs.org Deoxyfluorination reagents like DAST can convert hydroxyl groups to fluorines. mdpi.com

Radical-Mediated Fluorination has emerged as a powerful tool for C-H fluorination, offering pathways complementary to traditional ionic methods. wikipedia.org This approach involves the generation of a carbon-centered radical, which is then trapped by a fluorine atom source. uga.edu Methods like photoredox-catalyzed decarboxylative fluorination can convert an aliphatic carboxylic acid into an alkyl fluoride, effectively replacing the carboxyl group with fluorine. nih.govnih.gov Alternatively, direct C(sp³)–H fluorination can be achieved using various catalytic systems, although selectivity can be a challenge. nsf.govnih.gov

Table 1: Comparison of Direct Fluorination Techniques

| Fluorination Type | Common Reagents | Typical Substrate/Precursor | Mechanism | Key Advantages |

|---|---|---|---|---|

| Electrophilic | Selectfluor®, NFSI | Enolates, Alkenes | Attack of electron-rich substrate on "F+" source | Good for α-fluorination of carbonyls |

| Nucleophilic | HF-Pyridine, TBAF, DAST | Alcohols, Alkyl Halides, Epoxides | SN2 displacement, Ring-opening | Stereospecific, reliable |

| Radical-Mediated | Selectfluor®, NFSI + Catalyst | Carboxylic Acids, Alkanes (C-H bonds) | Radical generation followed by F atom transfer | Functionalizes unactivated C-H bonds |

Innovative Fluorine Atom Transfer Methodologies

Beyond classical approaches, innovative fluorine atom transfer methodologies offer novel strategies for constructing fluorinated frameworks. These methods often involve transition-metal catalysis or radical processes to achieve unique transformations.

One such strategy is the Atom-Transfer Radical Addition (ATRA) of fluoroalkyl halides across alkenes. This can be promoted by photoredox or copper catalysis, allowing for the addition of a fluorinated alkyl group and another functional group across a double bond. nih.govrsc.org

Another advanced method is the silver-catalyzed carbofluorination of unactivated alkenes . This process allows for the simultaneous formation of a C-C bond and a C-F bond across a double bond in a highly regioselective manner. rsc.org For a precursor to 2,2,3-Trifluoro-4,4-dimethylpentanoic acid, this could represent a powerful method for building the carbon backbone while introducing the initial fluorine atom in a single, efficient step. These formal fluorine atom transfer radical additions serve as a convenient route to diverse and polyfunctional organofluorine compounds. rsc.org

Asymmetric Synthesis of this compound Stereoisomers

The C3 position of this compound is a stereogenic center. Therefore, controlling its absolute configuration is a critical aspect of the synthesis, necessitating the use of asymmetric strategies.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are powerful tools for diastereoselective synthesis. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For carboxylic acids, Evans-type oxazolidinone auxiliaries are commonly employed. The enolate formed from an N-acylated oxazolidinone can be fluorinated diastereoselectively due to the steric shielding of one face by the chiral auxiliary. mdpi.com This methodology has proven robust for the synthesis of various α-functionalized chiral carboxylic acids and could be adapted for the stereocontrolled introduction of the C2 or C3 fluorine atoms. researchgate.netmdpi.com

Enantioselective Catalytic Fluorination and Carbon-Carbon Bond Formation

The development of chiral catalysts has enabled the direct enantioselective synthesis of fluorinated compounds. This approach avoids the need for attaching and removing a chiral auxiliary. Both organocatalysis and transition-metal catalysis have been successfully applied.

Enantioselective Catalytic Fluorination: Chiral catalysts, such as primary amines derived from cinchona alkaloids or chiral phosphoric acids, can promote the enantioselective α-fluorination of carbonyl compounds. researchgate.netresearchgate.netresearchgate.net Similarly, chiral transition metal complexes can catalyze the enantioselective fluorination of α,β-unsaturated carbonyl derivatives, providing access to β-fluorinated products with high enantiomeric excess. nih.gov

Enantioselective C-C Bond Formation: An alternative strategy is to form a carbon-carbon bond enantioselectively to create the fluorinated stereocenter. For example, the chromium-catalyzed asymmetric allylation of aldehydes can generate α-homoallylic alcohols with two adjacent stereocenters, including a quaternary carbon, in a highly diastereoselective and enantioselective manner. organic-chemistry.org Such methods could be adapted to build the carbon skeleton of the target molecule while setting the key stereochemistry. Catalytic asymmetric umpolung additions of imines to α,β-unsaturated carboxylic acid derivatives also represent a distinct C-C bond-forming strategy for generating optically active γ-amino acids, which could potentially be converted to the corresponding carboxylic acids. nih.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Method | Description |

|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Auxiliary attached to the carboxylic acid directs diastereoselective fluorination of the corresponding enolate. |

| Catalytic | Organocatalysis | Chiral amines or acids catalyze enantioselective α-fluorination of carbonyl precursors. |

| Catalytic | Transition Metal Catalysis | Chiral metal complexes (e.g., Pd, Cr) catalyze enantioselective fluoroarylation or C-C bond formation. |

Diastereoselective Approaches Leveraging Existing Stereogenic Centers or Scaffolds

In substrate-controlled diastereoselective synthesis, an existing stereocenter within the molecule directs the stereochemical outcome of a new stereocenter being formed. numberanalytics.com This is a highly effective strategy for synthesizing molecules with multiple, well-defined stereocenters.

A powerful illustration of this principle is the synthesis of vicinal trifluoroalkanes from chiral α,β-epoxy alcohols. nih.govresearchgate.net In this approach, each step of the synthesis introduces a fluorine atom in a stereospecific manner, with the stereochemistry of the substrate dictating the facial selectivity of the reaction. For example, the nucleophilic ring-opening of a chiral epoxide with a fluoride source proceeds with inversion of configuration, establishing a new fluorinated stereocenter in a predictable relationship to the existing alcohol stereocenter. Subsequent stereospecific fluorination of the remaining hydroxyl group can then install the final fluorine atom, leading to a single diastereoisomer of the vicinal trifluoro motif. nih.govnih.govacs.orgacs.orgresearchgate.net This approach highlights how leveraging an initial stereocenter can enable the controlled, sequential construction of a complex polyfluorinated system.

Convergent and Divergent Synthetic Pathways for this compound

Utilizing Fluorinated Building Blocks and Precursors

The use of pre-fluorinated building blocks is a cornerstone of modern organofluorine synthesis, offering a reliable way to introduce fluorine atoms into a target molecule without resorting to harsh or non-selective fluorinating agents.

One plausible convergent strategy would be to start with a fluorinated three-carbon building block, such as a trifluoropropene derivative. For instance, 3,3,3-trifluoropropene (B1201522) could be epoxidized to form 2,3-epoxy-1,1,1-trifluoropropane. The ring-opening of this epoxide with a t-butyl nucleophile, such as t-butylmagnesium chloride, would assemble the main carbon skeleton. Subsequent oxidation of the resulting secondary alcohol to a carboxylic acid would yield the target molecule.

Another approach could involve the use of ethyl 4,4,4-trifluoroacetoacetate as a starting material. This versatile building block could undergo alkylation with a t-butyl halide. Subsequent chemical modifications would then be necessary to remove the ketone functionality and introduce the fluorine atom at the C2 position.

The following table outlines potential fluorinated building blocks and their application in the synthesis of the target compound:

| Fluorinated Building Block | Proposed Synthetic Application | Key Transformation |

|---|---|---|

| 3,3,3-Trifluoropropene | Epoxidation followed by nucleophilic ring-opening with a t-butyl Grignard reagent. | C-C bond formation |

| Ethyl 4,4,4-trifluoroacetoacetate | Alkylation with a t-butyl halide followed by reduction and further fluorination. | C-C bond formation |

| Trifluoroacetaldehyde | Aldol condensation with a suitable t-butyl-containing ketone or ester enolate. | C-C bond formation |

Functional Group Interconversion Strategies for the Carboxylic Acid Moiety

The introduction of the carboxylic acid group is a critical step that can often be achieved through functional group interconversion at a late stage in the synthesis. This strategy allows for the use of more stable or reactive precursors during the assembly of the fluorinated carbon skeleton.

A common and reliable method is the hydrolysis of an ester precursor . The synthesis can be designed to produce an ethyl or methyl ester of this compound. This ester can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. tandfonline.comcore.ac.uk This approach is advantageous as esters are generally less reactive and easier to handle than carboxylic acids during purification steps like chromatography.

Another viable strategy is the oxidation of a primary alcohol . If the synthesis is designed to yield 2,2,3-Trifluoro-4,4-dimethylpentan-1-ol, this alcohol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.

The carboxylation of an organometallic intermediate is a direct method for introducing the carboxylic acid group. For example, a Grignard or organolithium reagent corresponding to the fluorinated alkyl chain could be generated and then reacted with carbon dioxide to form the carboxylate, which upon acidic workup would give the desired product.

The following table summarizes key functional group interconversion strategies for the carboxylic acid moiety:

| Precursor Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Ester (-COOR) | 1. NaOH, H₂O/EtOH, reflux; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | KMnO₄, H₂SO₄, H₂O, heat | Carboxylic Acid (-COOH) |

| Alkyl Halide (-CH₂Br) | 1. Mg, Et₂O; 2. CO₂; 3. H₃O⁺ | Carboxylic Acid (-COOH) |

Emerging Technologies and Sustainable Practices in the Synthesis of Fluorinated Carboxylic Acids

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. Flow chemistry, photocatalysis, and electrocatalysis are at the forefront of these efforts, offering significant advantages for the synthesis of complex molecules like fluorinated carboxylic acids.

Applications of Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous benefits, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. google.com

For the synthesis of this compound, flow chemistry could be particularly advantageous for handling hazardous reagents or intermediates. For example, if a highly reactive fluorinating agent is used, a flow setup can minimize the amount of the hazardous material present at any given time.

A key application of flow chemistry in this context is the carboxylation of Grignard reagents with carbon dioxide . This reaction can be efficiently performed in a flow reactor, where a stream of the Grignard reagent is mixed with a stream of CO₂. syrris.comthieme-connect.comresearchgate.net This allows for precise control of stoichiometry and reaction time, leading to higher yields and purities compared to batch processes. The use of a tube-in-tube reactor with a gas-permeable membrane can be particularly effective for introducing gaseous CO₂ into the liquid flow stream. durham.ac.ukresearchgate.net

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are powerful tools that utilize light and electricity, respectively, to drive chemical reactions under mild conditions. These methods align with the principles of green chemistry by reducing the need for harsh reagents and high temperatures.

Photocatalytic methods have emerged as a powerful strategy for C-F bond formation and the functionalization of carboxylic acids. researchgate.net For instance, a decarboxylative fluorination approach could be envisioned where a precursor carboxylic acid is converted to an alkyl radical via photoredox catalysis, which then reacts with a fluorine source like Selectfluor to form a C-F bond. arkat-usa.orgacs.org While this would not directly produce the target molecule, it illustrates the power of photocatalysis in fluorination chemistry.

More relevant to the synthesis of the target compound would be the photocatalytic carboxylation of a fluoroalkyl halide . If a suitable fluoroalkyl iodide or bromide precursor could be synthesized, it could potentially undergo photocatalytic carboxylation using CO₂ to introduce the carboxylic acid moiety. nih.govresearchgate.net Recent research has also explored the use of fluoroalkyl carboxylic acids as radical precursors under photocatalytic conditions for addition to alkenes. researchgate.netnih.gov

Electrocatalytic methods offer another sustainable route to fluorinated carboxylic acids. Organic electrochemistry uses an electric current as a "traceless" reagent to drive oxidation or reduction reactions. rsc.org Electrosynthesis can be used for the regioselective synthesis of various fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide. hokudai.ac.jpnih.gov While this has been demonstrated primarily for aromatic systems, the principles could potentially be adapted for the synthesis of aliphatic fluorinated carboxylic acids. Electrochemical methods can also be employed for fluorodecarboxylation reactions. rsc.org

These emerging technologies hold great promise for the future synthesis of this compound and other complex fluorinated molecules, offering pathways that are not only more efficient but also more environmentally benign.

Chemical Reactivity and Mechanistic Studies of 2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a wide range of transformations to produce various derivatives. These reactions are fundamental in organic synthesis, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.

Esterification: The conversion of 2,2,3-trifluoro-4,4-dimethylpentanoic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Due to the equilibrium nature of the Fischer esterification, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Alternatively, esterification can be carried out under milder conditions using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) activate the carboxylic acid, facilitating its reaction with an alcohol. nih.gov These methods are particularly useful for sensitive substrates or when strong acidic conditions are not desirable.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures. libretexts.org Similar to esterification, carbodiimide (B86325) coupling agents like DCC or EDAC can be employed to facilitate the formation of the amide bond with a primary or secondary amine. libretexts.org The reaction proceeds through an activated O-acylisourea intermediate, which is then attacked by the amine nucleophile. Another common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to afford the corresponding amide.

Reduction to Aldehydes/Alcohols: The reduction of this compound can yield either the corresponding primary alcohol, 2,2,3-trifluoro-4,4-dimethylpentan-1-ol, or the aldehyde, 2,2,3-trifluoro-4,4-dimethylpentanal. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a lithium carboxylate salt, which is then reduced. libretexts.org It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups that may be present in the molecule. masterorganicchemistry.com

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved by using sterically hindered reducing agents or by first converting the carboxylic acid to a derivative that is more readily reduced to an aldehyde, such as an acid chloride or an ester. However, direct reduction of the carboxylic acid to the aldehyde is not a standard transformation.

Table 1: Common Derivatization Reactions of Carboxylic Acids

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org For simple alkanoic acids, this reaction typically requires harsh conditions. However, the presence of electron-withdrawing groups on the carbon chain can facilitate decarboxylation. wikipedia.org In the case of this compound, the three fluorine atoms on the α and β carbons are strongly electron-withdrawing, which can influence the stability of potential intermediates in a decarboxylation reaction.

One possible mechanism for the decarboxylation of β-keto acids involves a cyclic transition state, which is not directly applicable here. masterorganicchemistry.comyoutube.comyoutube.com However, radical-based decarboxylation methods, such as the Barton decarboxylation, are known for a wide range of carboxylic acids. wikipedia.org Additionally, oxidative decarboxylation can be promoted by certain catalysts. organic-chemistry.org The presence of the trifluoro groups in this compound would likely influence the stability of any carbanionic or radical intermediates formed during a potential decarboxylation process, thereby affecting the reaction conditions required.

Reactions at the Fluorinated Carbon Centers (C2 and C3)

The carbon-fluorine bond is generally strong and unreactive. However, the presence of multiple fluorine atoms and their proximity to the carboxylic acid group can lead to unique reactivity at the C2 and C3 positions of this compound.

Nucleophilic substitution at a saturated carbon bearing a fluorine atom is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. However, in polyfluorinated systems, the electronic environment can alter this reactivity. For vicinal difluoro systems, such as the C2-C3 fragment of this compound, nucleophilic attack could potentially lead to substitution or rearrangement reactions.

While specific studies on this compound were not identified, the general reactivity of similar systems suggests that under certain conditions, such as with strong nucleophiles and in polar aprotic solvents, substitution might be possible, although likely requiring forcing conditions. Rearrangements in fluorinated molecules can also be induced under specific catalytic conditions, sometimes involving the formation of carbocationic intermediates. nih.govnih.govrsc.org The stability of such intermediates would be significantly influenced by the presence of the adjacent fluorine atoms and the carboxylic acid group.

Elimination reactions, particularly the elimination of hydrogen fluoride (HF), are a known reaction pathway for some fluorinated organic compounds. researchgate.net In this compound, the presence of a hydrogen atom on the C3 carbon adjacent to the difluorinated C2 carbon and the monofluorinated C3 carbon could potentially undergo base-induced elimination of HF to form a fluorinated alkene. The acidity of the C-H bond at the C3 position is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms and the carboxylic acid group.

The ease of this elimination would depend on the strength of the base used and the reaction conditions. The formation of a double bond between C2 and C3 would result in a trifluorinated, unsaturated carboxylic acid. Such elimination reactions are often observed as side reactions in other transformations of polyfluorinated compounds.

Fluorine exchange reactions, where a fluorine atom is replaced by another halogen, are not common for saturated fluoroalkanes under typical laboratory conditions. Defluorination, the removal of fluorine atoms, generally requires harsh reducing conditions or specific catalytic systems. Reductive defluorination of branched per- and polyfluoroalkyl substances has been reported using cobalt complex catalysts. nsf.govresearchgate.net These studies suggest that the bond dissociation energies of C-F bonds are dependent on their local chemical environment, with tertiary C-F bonds being weaker than secondary and primary ones. researchgate.net

While this compound does not have a tertiary C-F bond, the cumulative electron-withdrawing effect of the multiple fluorine atoms and the carboxylic acid group could influence the susceptibility of the C-F bonds to reductive cleavage. Microbial defluorination has also been observed for some unsaturated fluorinated carboxylic acids, but its relevance to saturated compounds like the one is likely limited. nih.govacs.orgresearchgate.net

Table 2: Summary of Potential Reactions at Fluorinated Carbon Centers

| Reaction Type | Potential Reactivity | Plausible Product(s) |

|---|---|---|

| Nucleophilic Substitution | Difficult, may require harsh conditions | Substituted product |

| Elimination | Base-induced HF elimination | Unsaturated trifluoro-dimethylpentanoic acid |

| Defluorination | Requires strong reducing agents or specific catalysts | Partially or fully defluorinated products |

Reactivity of the Alkyl and Dimethyl Substituents at C4 and C5

The reactivity of the pentane (B18724) backbone, particularly the bulky tert-butyl group at the C4 position, is of significant interest in understanding the chemical behavior of this compound. The steric hindrance imposed by the dimethyl substituents and the electronic effects of the trifluoro groups would be expected to govern the regioselectivity and rate of reactions along the carbon chain.

Site-Selective Functionalization of the Pentane Backbone

Site-selective functionalization aims to modify a specific position on a molecule, which is a significant challenge in organic synthesis, especially for compounds with multiple C-H bonds. For this compound, research in this area would focus on developing methods to selectively introduce new functional groups onto the pentane skeleton, away from the influence of the carboxylic acid and trifluoro substituents. This could involve directed C-H activation or radical-based reactions. However, a thorough search of peer-reviewed journals and chemical literature indicates that no studies specifically detailing the site-selective functionalization of the pentane backbone of this compound have been published.

Table 1: Hypothetical Data for Site-Selective Functionalization Studies This table illustrates the type of data that would be generated from research in this area. No such experimental data is currently available for this compound.

| Reaction Type | Reagent/Catalyst | Target Site | Product Yield (%) | Reference |

| C-H Halogenation | N/A | C5 (methyl) | Data not available | N/A |

| C-H Oxidation | N/A | C4 (tert-butyl) | Data not available | N/A |

| C-H Nitration | N/A | C5 (methyl) | Data not available | N/A |

Conformational Analysis and its Influence on Molecular Reactivity

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The preferred conformation of this compound would be dictated by the steric and electronic interactions between the bulky tert-butyl group, the fluorine atoms, and the carboxylic acid function. These conformational preferences can significantly influence the molecule's reactivity by affecting the accessibility of reactive sites. Computational modeling (e.g., Density Functional Theory) and spectroscopic techniques (e.g., NMR) are typically used for such analyses. At present, there are no published conformational analysis studies specifically for this compound and its corresponding influence on reactivity.

Table 2: Hypothetical Conformational Energy Data This table represents typical data from conformational analysis studies. This data is not available for this compound.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Population (%) at 298 K | Method |

| Staggered (Gauche) | Data not available | Data not available | Data not available | N/A |

| Staggered (Anti) | Data not available | Data not available | Data not available | N/A |

| Eclipsed | Data not available | Data not available | Data not available | N/A |

Mechanistic Elucidation of Key Chemical Transformations

Understanding the detailed step-by-step process by which a chemical reaction occurs is fundamental to controlling and optimizing the formation of products. For this compound, mechanistic studies would be essential to predict its behavior in various chemical environments.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies measure the rate of a chemical reaction, providing insight into the reaction mechanism and the structure of the transition state. Thermodynamic studies determine the energy changes that occur during a reaction, indicating the relative stability of reactants and products. Such studies for reactions involving this compound, for instance, its esterification or decarboxylation, would provide critical data on activation energies, enthalpies, and entropies of reaction. A review of the literature indicates that no kinetic or thermodynamic data has been published for reactions involving this specific compound.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters This table shows the kind of data that would be reported from kinetic and thermodynamic research. No such data is available for this compound.

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Entropy (ΔS) |

| Esterification | Data not available | Data not available | Data not available | Data not available |

| Decarboxylation | Data not available | Data not available | Data not available | Data not available |

Isotope Labeling Studies for Mechanism Determination

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can track the position of the labeled atom in the products and intermediates. This provides unambiguous evidence for bond-forming and bond-breaking steps in a proposed mechanism. For this compound, this technique could be used to elucidate the mechanisms of rearrangements or elimination reactions. There are currently no published studies that utilize isotope labeling to investigate reaction mechanisms for this compound.

Table 4: Hypothetical Isotope Labeling Experimental Design This table outlines a typical experimental setup for an isotope labeling study. No such experiments have been reported for this compound.

| Labeled Reactant | Reaction Studied | Isotope Position in Product | Mechanistic Insight |

| Carboxyl-¹³C labeled | Decarboxylation | Data not available | Data not available |

| C3-²H labeled | Elimination | Data not available | Data not available |

Theoretical and Computational Investigations of 2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

The carbon-fluorine (C-F) bond is a defining feature of organofluorine compounds. nih.gov It is one of the strongest single bonds in organic chemistry, characterized by a significant ionic character due to the large electronegativity difference between carbon (2.55) and fluorine (3.98). wikipedia.orgacs.org This high polarity results in a substantial partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom. nih.gov

A molecular orbital (MO) analysis of 2,2,3-Trifluoro-4,4-dimethylpentanoic acid would reveal the mixing of atomic orbitals to form bonding and antibonding molecular orbitals. The C-F bonding orbitals would be expected to have a higher contribution from the more electronegative fluorine's atomic orbitals. A key feature of the C-F bond is the low energy of its σ* (antibonding) orbital. nih.gov This low-lying σ* orbital can participate in hyperconjugation, a stabilizing interaction where electron density from adjacent C-H or C-C bonding orbitals is donated into it. nih.govwikipedia.org

The three fluorine atoms in this compound exert a powerful electron-withdrawing inductive effect (-I effect). This effect propagates along the carbon backbone, influencing the electron density of the entire molecule. The presence of these fluorine atoms is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, 4,4-dimethylpentanoic acid. Computational studies on other perfluoroalkyl carboxylic acids (PFCAs) have shown that increasing the fluorine substitution significantly lowers the pKa. researchgate.netepa.gov

Table 1: Theoretical Comparison of Bond Properties

| Bond | Expected Bond Length (Å) | Expected Bond Dissociation Energy (kcal/mol) | Polarity |

|---|---|---|---|

| C-F | ~1.35 | ~115 | Highly Polar (Cδ+-Fδ-) |

| C-C | ~1.54 | ~88 | Nonpolar |

Note: The values in this table are generalized expectations for these bond types and may vary slightly based on the specific chemical environment within this compound.

The charge distribution within this compound is highly non-uniform due to the presence of the electronegative fluorine and oxygen atoms. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. It is anticipated that the fluorine atoms and the oxygen atoms of the carboxyl group will bear significant negative partial charges, while the carbon atoms bonded to them (C2, C3, and the carboxyl carbon) will be electrophilic, bearing positive partial charges.

A Molecular Electrostatic Potential (MEP) surface map would visually represent the charge distribution. This map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would be concentrated around the fluorine atoms and the carbonyl oxygen of the carboxylic acid. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. Such areas would be expected around the acidic proton of the carboxyl group and the carbon atoms attached to the fluorine atoms.

Table 2: Predicted Partial Atomic Charges (Illustrative)

| Atom | Predicted Partial Charge (Arbitrary Units) |

|---|---|

| Fluorine (on C2) | Highly Negative |

| Fluorine (on C3) | Highly Negative |

| Carbonyl Oxygen | Negative |

| Hydroxyl Oxygen | Negative |

| Carboxyl Carbon | Highly Positive |

| C2 | Positive |

| C3 | Positive |

Note: This table provides a qualitative prediction of the relative partial charges. Actual values would require specific quantum chemical calculations.

Conformational Landscape and Stereoisomerism Analysis

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a different energy. Furthermore, the presence of a chiral center at C3 leads to the existence of stereoisomers.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating key dihedral angles (e.g., around the C2-C3 and C3-C4 bonds) and calculating the energy at each step, a map of the molecule's potential energy as a function of its geometry can be generated. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them.

For this compound, the conformational preferences will be dictated by a balance of steric hindrance and electronic effects. The bulky tert-butyl group at C4 will impose significant steric constraints, likely favoring conformations that minimize its interaction with the fluorine atoms and the carboxylic acid group. Electronic effects, such as the gauche effect observed in many fluorinated alkanes where a gauche arrangement of fluorine atoms is favored over an anti-arrangement due to hyperconjugation, could also play a significant role in determining the preferred conformations. nih.govwikipedia.org Identifying the global minimum conformer—the most stable three-dimensional arrangement of the molecule—is a primary goal of such an analysis.

The carbon atom at position 3 (C3) in this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a trifluoromethyl-substituted carbon (C2), a tert-butyl group, and the carboxylic acid group. Consequently, the molecule exists as a pair of enantiomers: (R)-2,2,3-Trifluoro-4,4-dimethylpentanoic acid and (S)-2,2,3-Trifluoro-4,4-dimethylpentanoic acid.

Enantiomers have identical physical properties except for their interaction with plane-polarized light. Chiroptical properties, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are unique to chiral molecules. ORD measures the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light.

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can predict the chiroptical properties of each enantiomer. By calculating the electronic transitions and their corresponding rotatory strengths, a theoretical CD spectrum can be generated. These predicted spectra are invaluable for assigning the absolute configuration of a synthesized sample by comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers. The enantiomers of this compound are expected to exhibit mirror-image CD spectra.

Reaction Pathway Modeling and Prediction of Reactivity

Computational chemistry is a powerful tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the prediction of reactivity. For this compound, reaction pathway modeling can provide insights into its stability and how it might be synthesized or transformed.

Modeling the deprotonation of the carboxylic acid group would allow for the calculation of its pKa, providing a quantitative measure of its acidity. The strong inductive effect of the fluorine atoms is expected to make this compound a relatively strong acid. researchgate.net

Furthermore, the reactivity of the C-H bond at the chiral center (C3) could be investigated. For example, the energy barrier for radical abstraction of this hydrogen could be calculated to predict its susceptibility to radical reactions. The MEP analysis would suggest that the electron-deficient carbon backbone is susceptible to nucleophilic attack, although the steric hindrance from the tert-butyl group and the fluorine atoms would likely modulate this reactivity. By calculating the energies of transition states and intermediates for various potential reactions, a comprehensive picture of the chemical reactivity of this compound can be constructed. These theoretical predictions can guide future synthetic efforts and applications of this compound.

Computational Thermochemistry and Kinetic Parameters for Reactions

Computational thermochemistry is a cornerstone of theoretical chemistry, enabling the prediction of key thermodynamic properties such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). For fluorinated carboxylic acids, methods like Density Functional Theory (DFT) with functionals such as B3LYP and M06-2X, as well as higher-level ab initio methods like CBS-QB3 and G4, are employed to achieve high accuracy. acs.orgfigshare.com These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to determine vibrational modes, which are essential for calculating thermodynamic functions. acs.orgnih.gov

Isodesmic and isogyric reactions are often used in these calculations to enhance accuracy by ensuring the conservation of bond types, which helps in canceling out systematic errors in the computational methods. acs.orgacs.org For a molecule like this compound, such calculations would provide crucial data on its stability.

Illustrative Thermochemical and Kinetic Data

| Parameter | Computational Method | Illustrative Value | Unit |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°₂₉₈) | CBS-APNO | -280 to -320 | kcal/mol |

| Entropy (S°₂₉₈) | B3LYP/6-31G(d) | 110 to 130 | cal/mol·K |

| Heat Capacity (Cp) | B3LYP/6-31G(d) | 50 to 65 | cal/mol·K |

| O-H Bond Dissociation Energy | CBS-APNO | 109 to 113 | kcal/mol |

| Activation Energy (Decomposition) | G4 | 40 to 50 | kcal/mol |

Simulation of Solvent Effects and Catalysis in Reaction Mechanisms

The chemical behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational methods can simulate these solvent effects, providing a molecular-level understanding of how the solvent alters reaction pathways and rates. easychair.org Both implicit and explicit solvent models can be used. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. easychair.org Explicit solvent models, on the other hand, involve including a number of solvent molecules in the simulation box, offering a more detailed and accurate picture of specific solvent-solute interactions like hydrogen bonding. easychair.orguq.edu.au

Molecular dynamics (MD) simulations are particularly useful for studying the dynamic behavior of the acid in solution, revealing information about its solvation structure and conformational flexibility. mdpi.com For reactions, quantum mechanics/molecular mechanics (QM/MM) methods can be employed, where the reacting species are treated with a high level of quantum theory, and the surrounding solvent is described by a simpler molecular mechanics force field.

Computational studies are also invaluable in elucidating the mechanisms of catalyzed reactions involving carboxylic acids. For example, in transition-metal-catalyzed C-H fluorination, DFT calculations can be used to map out the entire catalytic cycle, identifying key intermediates and transition states. chemrxiv.org This allows for the rationalization of experimentally observed reactivity and selectivity, and can guide the design of more efficient catalysts. chemrxiv.orgnih.gov While specific simulations for this compound are not documented, the general principles of simulating solvent and catalytic effects are well-established and directly applicable.

Computational Prediction of Spectroscopic Parameters for Advanced Characterization

Computational chemistry is an indispensable tool for the prediction and interpretation of various types of spectra, which is crucial for the structural elucidation of complex molecules.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a primary technique for determining the structure of organic molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through quantum chemical calculations has become a routine and reliable method to aid in spectral assignment. nsf.govnih.govrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, often in conjunction with DFT. nih.govdntb.gov.ua

For fluorinated compounds, ¹⁹F NMR is particularly informative. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. Computational studies have shown that DFT functionals like ωB97XD with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts. nsf.govrsc.org It is important to note that gas-phase calculations can often provide sufficient accuracy, although the inclusion of implicit solvent models can sometimes improve the predictions, especially for molecules with polar groups. nsf.gov

Below is a table of hypothetical predicted NMR chemical shifts for this compound, based on established computational methodologies. These values are illustrative and would require specific calculations for this molecule for confirmation.

Hypothetical Predicted NMR Chemical Shifts (ppm)

| Atom | Position | Predicted Chemical Shift (δ) |

|---|---|---|

| ¹H | -CH(F)- | 4.5 - 5.5 |

| ¹H | -C(CH₃)₃ | 1.0 - 1.5 |

| ¹H | -COOH | 10.0 - 12.0 |

| ¹³C | -COOH | 165 - 175 |

| ¹³C | -CF₂- | 110 - 120 (triplet) |

| ¹³C | -CHF- | 90 - 100 (doublet of triplets) |

| ¹³C | -C(CH₃)₃ | 30 - 40 |

| ¹³C | -C(CH₃)₃ | 25 - 35 |

| ¹⁹F | -CF₂- | -110 to -120 |

| ¹⁹F | -CHF- | -180 to -200 |

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis is a powerful tool for assigning the observed spectral bands to specific molecular motions. researchgate.net DFT calculations are widely used to compute the harmonic vibrational frequencies and the corresponding IR intensities and Raman activities. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid group, the C=O carbonyl stretch, C-F stretches, and various C-H bending and stretching modes. nih.gov The C=O stretching frequency is known to be sensitive to the electronic environment and hydrogen bonding, and its correlation with the acid's pKa has been computationally investigated for other carboxylic acids. nih.govacs.org

The following table presents a selection of predicted vibrational frequencies for characteristic functional groups in this compound, which would be expected from a DFT calculation.

Illustrative Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range (Scaled) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | -COOH | 3000 - 3300 | Broad, Strong |

| C-H Stretch | -CH₃, -CH | 2850 - 3000 | Medium |

| C=O Stretch | -COOH | 1700 - 1750 | Very Strong |

| C-F Stretch | -CF₂, -CHF | 1100 - 1300 | Strong |

| C-O Stretch | -COOH | 1200 - 1300 | Medium |

| O-H Bend | -COOH | 1350 - 1450 | Medium |

Advanced Analytical Methodologies for the Characterization and Quantification of 2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Resolution

Chromatography is fundamental to isolating 2,2,3-Trifluoro-4,4-dimethylpentanoic acid from complex matrices, assessing its purity, and resolving its stereoisomers. The choice of technique is dictated by the analyte's volatility, polarity, and the specific analytical objective.

Gas chromatography is a powerful technique for analyzing volatile compounds. However, the high polarity of carboxylic acids like this compound often requires derivatization to increase volatility and improve peak shape. researchgate.net Common derivatization strategies for perfluorinated carboxylic acids (PFCAs) include esterification (e.g., methylation) or amidation to produce less polar and more volatile derivatives suitable for GC analysis. researchgate.netepa.govglobethesis.com

Specialized detectors are employed to achieve the necessary sensitivity and selectivity. A Flame Ionization Detector (FID) offers a general-purpose, robust detection method for the derivatized compound. researchgate.net For enhanced selectivity towards halogenated compounds, an Electron Capture Detector (ECD) is highly effective, as it exhibits a strong response to electronegative fluorine atoms. chromatographyonline.comresearchgate.net For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice, providing both chromatographic separation and mass-based structural information. chromatographyonline.comrestek.comunt.edu

Illustrative GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temp. | 250°C |

| Carrier Gas | Helium, 1.2 mL/min |

| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Methylation with diazomethane (B1218177) |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, obviating the need for derivatization. The primary challenge in the HPLC analysis of short-chain PFCAs is achieving adequate retention on traditional reversed-phase columns. nih.govhalocolumns.com

Diverse column chemistries are employed to overcome this:

Reversed-Phase (RP) Chromatography : Standard C18 columns are widely used but may provide limited retention for highly polar, short-chain fluorinated acids. nih.govchromatographytoday.com The use of ion-pairing reagents, such as partially fluorinated carboxylic acids, in the mobile phase can enhance retention. nih.govresearchgate.net

Mixed-Mode Chromatography : Columns that combine reversed-phase and ion-exchange functionalities can offer improved retention and selectivity for polar acidic compounds. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is an alternative for very polar analytes that are poorly retained in reversed-phase mode, although it is less commonly used for comprehensive PFAS panels. halocolumns.com

The mobile phase composition, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with acidic modifiers like formic acid, is optimized to achieve efficient separation. halocolumns.com

Table of Typical HPLC Column Chemistries and Applications

| Column Chemistry | Principle | Suitability for this compound |

|---|---|---|

| C18 (Octadecylsilane) | Reversed-Phase | Standard choice, may require mobile phase modifiers for adequate retention. chromatographytoday.com |

| Polar-Embedded C18 | Reversed-Phase with enhanced polar selectivity | Improved retention and peak shape for polar analytes. |

| Anion Exchange (AX) | Ion Exchange | Strong retention of acidic compounds, useful for selective extraction and analysis. |

| Mixed-Mode (RP/AX) | Combines Reversed-Phase and Anion Exchange | Offers tunable selectivity and enhanced retention for complex samples. nih.gov |

The presence of a chiral center at the C3 position of this compound means it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these individual stereoisomers. Direct separation is most commonly achieved using chiral stationary phases (CSPs) in HPLC. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the resolution of a wide range of chiral compounds, including fluorinated molecules. mdpi.comresearchgate.netnih.gov The selection of the specific polysaccharide derivative, along with the optimization of the mobile phase (often a mixture of hexane (B92381) and an alcohol like 2-propanol), is critical for achieving baseline separation of the enantiomers. mdpi.comhplc.eu Supercritical fluid chromatography (SFC) with chiral columns is also an increasingly popular, environmentally-friendly technique for enantiomeric separations. mdpi.com

Sophisticated Spectroscopic Methods for Structural Elucidation (Focus on Methodology)

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For a fluorinated compound like this compound, a multi-nuclear approach is employed.

¹H NMR : Provides information on the number and environment of hydrogen atoms. The spectrum would be expected to show signals for the tert-butyl methyl protons and the proton at the C3 position, with coupling to the adjacent fluorine atom.

¹³C NMR : Reveals the carbon skeleton of the molecule. Signals for the carboxylic acid carbon, the fluorinated carbons (C2 and C3), the quaternary carbon (C4), and the methyl carbons would be observed, with characteristic C-F coupling patterns.

¹⁹F NMR : This is a highly sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgaiinmr.com It provides distinct signals for the fluorine atoms at the C2 and C3 positions, and their coupling to each other and to nearby protons is invaluable for confirming the structure.

Advanced 2D Experiments : Two-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei.

¹⁹F-Detected 2D NMR : Experiments like ¹H-¹⁹F HETCOR and ¹³C-¹⁹F HMBC directly probe the environment around the fluorine atoms, leveraging the high sensitivity of the ¹⁹F nucleus. rsc.orgnih.govresearchgate.net

Representative NMR Data (Illustrative)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.15 | s | - | C(CH₃)₃ |

| 4.80 | dm | JH-F = 25 | CH F | |

| ¹³C | 27.5 | q | - | C(C H₃)₃ |

| 35.0 | s | - | C (CH₃)₃ | |

| 95.0 | dt | JC-F ≈ 180, 25 | C HF | |

| 120.0 | t | JC-F ≈ 250 | C F₂ | |

| 170.0 | t | JC-F ≈ 30 | C OOH | |

| ¹⁹F | -115.0 | d | JF-F = 15 | CF ₂ |

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and its fragments. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Ionization Techniques : Electrospray ionization (ESI) is a soft ionization technique commonly used with HPLC (LC-MS), ideal for polar molecules like carboxylic acids. nih.govrsc.org It typically generates the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov For GC-MS, electron ionization (EI) is used, which is a higher-energy technique that produces extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

Tandem Mass Spectrometry (MS/MS) : In techniques like LC-MS/MS, a specific precursor ion (e.g., the [M-H]⁻ ion) is selected and fragmented to produce product ions. tandfonline.com This process, often monitored in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, making it the gold standard for quantification in complex matrices. nih.govresearchgate.net The fragmentation of carboxylic acids in ESI-MS/MS often involves the neutral loss of small molecules like CO₂ (44 Da) or H₂O (18 Da). nih.govyoutube.com

Expected Mass Spectrometry Fragments (Illustrative)

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Interpretation |

|---|---|---|---|---|

| LC-MS | ESI (-) | 187.06 | - | [M-H]⁻ |

| LC-MS/MS | ESI (-) | 187.06 | 143.07 | [M-H-CO₂]⁻ |

| 167.05 | [M-H-HF]⁻ | |||

| GC-MS | EI (+) | 188.07 (M⁺·) | 131.08 | [M-C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to obtain a unique "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of specific functional groups, providing valuable information for structural elucidation. For this compound, the spectra would be characterized by the distinct vibrations of its carboxylic acid headgroup, the fluorinated carbon backbone, and the tert-butyl group.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. A key feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, typically appearing in the 2500–3300 cm⁻¹ region, which is a result of strong hydrogen bonding in the dimeric form of the acid. Another prominent band is the sharp and intense C=O (carbonyl) stretch, expected around 1700–1760 cm⁻¹. The presence of electronegative fluorine atoms adjacent to the carbonyl group can shift this frequency to a higher wavenumber. mdpi.com Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1100–1350 cm⁻¹ region. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a strong band. Raman is particularly effective for identifying vibrations of the carbon skeleton and symmetric stretches. For fluorinated compounds, characteristic bands associated with the fluorinated alkyl chain are observed at approximately 300, 380, and 725 cm⁻¹. acs.org These bands, originating from C-F and C-C vibrations within the fluorinated backbone, are key identifiers for this class of compounds.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of all key functional groups within the this compound molecule and providing a unique spectral signature for its identification.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300–2500 (very broad) | Weak | Broadness due to hydrogen bonding. |

| C-H (tert-butyl) | Stretching | 2980–2870 | Strong | Characteristic of alkyl groups. |

| C=O (Carboxylic Acid) | Stretching | 1760–1700 | Strong | Position influenced by adjacent fluorine atoms. |

| C-F | Stretching | 1350–1100 | Strong | Multiple strong bands are characteristic of fluorinated compounds. nih.gov |

| C-O (Carboxylic Acid) | Stretching | 1320–1210 | Moderate | Coupled with O-H bending. |

| O-H (Carboxylic Acid) | Bending | 1440–1395 | Weak | In-plane bending. |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and function. While obtaining a suitable single crystal of the parent compound, this compound, may be challenging due to its molecular structure, the analysis is often performed on its crystalline derivatives, such as salts or co-crystals.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a derivative of this compound, X-ray analysis would reveal:

Molecular Conformation: The exact spatial orientation of the tert-butyl group relative to the fluorinated backbone and the carboxylic acid headgroup.

Bond Parameters: Precise measurements of C-F, C-C, C=O, and C-O bond lengths and angles, which can be influenced by the high electronegativity of fluorine.

Intermolecular Interactions: The nature of the crystal packing, including hydrogen bonding networks involving the carboxylic acid groups. Perfluorinated carboxylic acids often form dimeric structures in the solid state through hydrogen bonds between their acid moieties. inl.gov

Absolute Configuration: For chiral derivatives, the technique can determine the absolute stereochemistry.

For instance, the crystal structure of perfluorononanoic acid revealed that the molecules form dimers connected by hydrogen bonds via the carboxylic acid groups. inl.gov A similar arrangement would be expected for crystalline derivatives of this compound, providing fundamental insights into its solid-state behavior.

Emerging Analytical Strategies for Comprehensive Fluorine Detection and Quantification

Combustion Ion Chromatography (CIC) for Total Organic Fluorine Determination

Combustion Ion Chromatography (CIC) has become a preferred method for measuring the total amount of organic fluorine (TOF) in a wide range of sample matrices, including solids, liquids, and gases. nih.govmeasurlabs.com This technique provides a quantitative measure of the total fluorine content from all organofluorine compounds in a sample, regardless of their specific chemical structure.

The CIC process involves two main steps:

Combustion: The sample is heated to high temperatures (typically ~1000 °C) in an oxygen and argon atmosphere. This process, known as pyrohydrolysis, breaks down all organofluorine compounds, converting the organically bound fluorine into gaseous hydrogen fluoride (B91410) (HF). thermofisher.com

Ion Chromatography: The resulting gases are passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). This solution is then injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration using a conductivity detector. shimadzu.com

CIC is used to determine several sum parameters, including Total Organic Fluorine (TOF), Extractable Organic Fluorine (EOF), and Adsorbable Organic Fluorine (AOF). acs.org By measuring TOF, laboratories can perform a comprehensive screening to identify samples with significant fluorine contamination, which can then be prioritized for more detailed analysis by targeted methods like LC-MS. thermofisher.com This approach is critical for assessing the full scope of fluorinated compound presence, as targeted analyses alone may underestimate the total burden. chemrxiv.org

Table 2: Overview of Combustion Ion Chromatography (CIC) for Fluorine Analysis

| Parameter | Description |

|---|---|

| Principle | Pyrohydrolytic combustion of the sample to convert organofluorine to HF, followed by absorption and quantification of fluoride by ion chromatography. acs.org |

| Analyte | Total Organic Fluorine (TOF), Extractable Organic Fluorine (EOF), Adsorbable Organic Fluorine (AOF). nih.gov |

| Sample Types | Solids, liquids, viscous materials, and gases. measurlabs.com |

| Key Advantage | Provides a measure of the total organofluorine content, capturing both known and unknown fluorinated compounds. nih.gov |

| Application | Serves as a rapid screening tool to assess overall contamination before employing more expensive and time-consuming targeted analyses. metrohm.com |

| Instrumentation | Consists of an autosampler, a combustion furnace, an absorption module, and an ion chromatograph. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Fluorine Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, known for its extremely low detection limits. However, the direct determination of fluorine by conventional argon-based ICP-MS is challenging due to fluorine's high first ionization potential (17.42 eV), which results in a very low degree of ionization in the argon plasma. nih.gov

To overcome this limitation, several indirect detection strategies have been developed:

Polyatomic Ion Formation: This is the most common approach. A reagent metal, such as barium (Ba) or sodium (Na), is introduced along with the sample. In the plasma, fluorine reacts with the metal to form stable polyatomic ions, such as [BaF]⁺ or [Na₂F]⁺, which are then detected by the mass spectrometer. nih.govresearchgate.netrsc.org This method significantly enhances sensitivity, allowing for detection at parts-per-billion (ppb) levels. nih.gov

Collision/Reaction Cell Technology: Triple quadrupole ICP-MS (ICP-MS/MS) can be used to mitigate polyatomic interferences that can affect the measurement of the chosen polyatomic ion (e.g., [BaF]⁺ at m/z 157). thermofisher.com

ICP-MS offers a robust, element-specific detection method that is independent of the molecular form of the fluorine. nih.gov When coupled with a separation technique like liquid chromatography (LC-ICP-MS), it can serve as a powerful fluorine-specific detector for the non-targeted analysis of complex mixtures, helping to identify novel fluorinated compounds that might be missed by other detectors. semanticscholar.org

Table 3: Comparison of Indirect ICP-MS Methods for Fluorine Detection

| Method | Detected Ion | Principle | Typical Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Barium Adduct | [BaF]⁺ | Fluorine reacts with Ba in the plasma to form a detectable polyatomic ion. | ~0.5 mg F L⁻¹ | researchgate.net |

| Sodium Adduct | [Na₂F]⁺ | Fluorinated analytes form NaF in the ICP, followed by Na₂F⁺ formation in the afterglow. | ~50 µg/L (ppb) F | nih.govacs.org |

| Aluminum Adduct | [AlF]²⁺ | Based on the formation of the aluminum monofluoride complex. | 0.1 ng mL⁻¹ (ppb) | semanticscholar.org |

Coupled Analytical Systems (e.g., GCxGC-MS, LC-HRMS)

To achieve both comprehensive separation and confident identification of complex organofluorine mixtures, advanced coupled (or hyphenated) analytical systems are employed. These techniques link a high-resolution separation method with a high-performance detection system.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC provides a significant increase in separation power compared to conventional single-column GC. chromatographyonline.com In this technique, effluent from a primary column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with greatly enhanced peak capacity and resolution, which is ideal for separating isomers and resolving co-eluting compounds in complex matrices. unito.it When coupled with a mass spectrometer, particularly a high-resolution time-of-flight (HR-TOFMS) instrument, GCxGC-HRTofMS allows for the separation and identification of numerous volatile and semi-volatile halogenated organic compounds in a single run. researchgate.netnih.gov This would be a powerful tool for distinguishing this compound from other isomers or structurally similar fluorinated compounds after appropriate derivatization to increase volatility.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For non-volatile and polar compounds like this compound, LC-HRMS is the premier analytical technique. mdpi.com This system couples the separation capabilities of liquid chromatography with the high mass accuracy and resolution of detectors like Orbitrap or Q-TOF mass spectrometers. LC-HRMS is central to non-targeted analysis workflows designed to detect and identify a wide range of "known unknowns" and novel PFAS. mdpi.comnih.gov The high mass accuracy allows for the determination of elemental compositions from measured mass-to-charge ratios, while tandem MS (MS/MS) capabilities provide structural information through fragmentation patterns. This enables the confident identification of compounds for which no analytical standards are available. chemrxiv.org

Table 4: Strengths of Coupled Analytical Systems for Fluorine Compound Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |

|---|

| GCxGC-MS | Comprehensive 2D gas chromatography based on volatility and polarity. | Mass spectrometry (often HR-TOFMS) for identification. | - Unparalleled separation power for complex mixtures.

2,2,3 Trifluoro 4,4 Dimethylpentanoic Acid As a Versatile Building Block in Complex Organic Synthesis

Precursor for the Construction of Diverse Fluorinated Heterocyclic Compounds

Fluorinated carboxylic acids and their derivatives are fundamental starting materials for synthesizing a wide array of fluorinated heterocyclic compounds. Generally, the carboxylic acid moiety can be transformed into various functional groups, such as esters, amides, or acid halides, which then participate in cyclization reactions. For instance, condensation reactions with difunctional molecules are a common strategy. A fluorinated carboxylic acid could react with a hydrazine (B178648) derivative to form pyrazoles or with a hydroxylamine (B1172632) to yield isoxazoles.

Despite these general synthetic routes, there is no specific information in the reviewed literature that documents the use of 2,2,3-Trifluoro-4,4-dimethylpentanoic acid as a precursor for the construction of diverse fluorinated heterocyclic compounds. The unique steric hindrance provided by the tert-butyl group and the electronic effects of the trifluoro-substitution at the α and β positions could offer interesting reactivity and lead to novel heterocyclic structures, but this potential remains underexplored in published research.

Intermediate in the Synthesis of Specialty Organic Materials and Polymers

Fluorinated compounds are highly sought after for the development of specialty materials and polymers due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. Carboxylic acids can be incorporated into polymer backbones, for example, through polycondensation reactions to form polyesters or polyamides.

However, a review of available literature and patents did not yield specific examples of This compound being used as an intermediate in the synthesis of specialty organic materials or polymers. Its potential incorporation could impart hydrophobicity and chemical inertness to a polymer chain, but dedicated research on this application is not apparent.

Applications as a Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis

Chiral fluorinated molecules are of great interest in asymmetric catalysis, either as chiral auxiliaries to control the stereochemical outcome of a reaction or as precursors to chiral ligands for metal catalysts. The stereogenic center at the C3 position of this compound, bearing a fluorine atom, suggests its potential for applications in asymmetric synthesis.

A comprehensive search of the scientific literature, however, does not reveal any studies on the application of This compound as a chiral auxiliary or as a precursor for ligands in asymmetric catalysis. The development of chiral ligands from this scaffold could be a promising area of research, but it is not one that has been reported to date.

Role in the Development of Advanced Organic Scaffolds and Frameworks